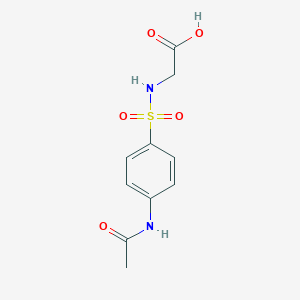

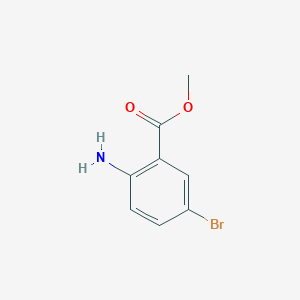

(4-Acetylamino-benzenesulfonylamino)-acetic acid

Overview

Description

(4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as 4-ASA, is a synthetic compound with a variety of applications in scientific research. It is primarily used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies as a substrate or inhibitor of enzymes, as well as in other applications such as in the synthesis of pharmaceutical drugs.

Scientific Research Applications

Influenza Virus Sialidase Inhibition : Compounds like 4-acetylamino-3-(imidazol-1-yl)-benzoic acids, including derivatives of (4-Acetylamino-benzenesulfonylamino)-acetic acid, have shown potential as novel inhibitors of influenza virus sialidase, comparable to other known inhibitors (Howes et al., 1999).

Synthesis for Pharmaceuticals and Nutraceuticals : The compound 4-acetylaminobenzo[15]crown-5, a derivative of this compound, has potential applications in pharmaceuticals and nutraceuticals. This was demonstrated through a one-pot reaction synthesis (Wei, Zhou, & Zhang, 2004).

Alcohol Oxidation : The related compound 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate has been used as a stable, nonhygroscopic oxidant for oxidizing alcohols to ketones or aldehydes, with silica gel catalysis (Bobbitt, 1998).

Anti-Cancer Activity : The compound 4ABCME, derived from this compound, shows potential anti-cancer activity. This compound has been optimized for molecular geometry and stability, with molecular docking identifying potential receptors for drug design (Rahuman et al., 2020).

Influenza Neuraminidase Inhibitors : A novel structural template for developing more potent benzoic acid inhibitors of influenza neuraminidase has been presented, offering new opportunities for evolving more potent antiviral agents (Brouillette et al., 1999).

Thromboxane A2 Receptor Antagonists : New arylsulfonamido thromboxane A2 receptor antagonists, such as VII-4, show potential as oral anticoagulant agents for thromboxane A2 receptor-mediated platelet aggregation (Sartori et al., 1993).

Histone Deacetylase Inhibition in Cancer Therapy : CI-994, an early histone deacetylase inhibitor, suggests its antitumor activity is linked to this mechanism. This compound is related to this compound and has shown efficacy in HCT-8 colon carcinoma (Kraker et al., 2003).

Mechanism of Action

Target of Action

The primary target of (4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as 2-(4-acetamidobenzenesulfonamido)acetic acid, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate and purine nucleotides, which are essential for bacterial growth .

Mode of Action

The compound inhibits bacterial growth by binding to dihydropteroate synthase . This binding prevents the enzyme from catalyzing the conversion of 6-hydroxymethyl-7,8-dihydropterin and para-aminobenzoic acid to 7,8-dihydropteroate, a critical step in the synthesis of folate .

Biochemical Pathways

By inhibiting dihydropteroate synthase, the compound disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids and amino acids. Therefore, its deficiency leads to impaired DNA replication and cell division, ultimately inhibiting bacterial growth .

Pharmacokinetics

Like other sulfonamide drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of dihydropteroate synthase by this compound leads to a decrease in bacterial folate levels, which in turn results in the inhibition of bacterial growth . This makes the compound effective in treating bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the traditional process of synthesizing the compound involves the use of a large amount of HSO3Cl, which can cause serious environmental problems . An alternative process has been investigated that partially substitutes HSO3Cl with PCl5 as the chlorination agent, reducing the environmental impact .

properties

IUPAC Name |

2-[(4-acetamidophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-7(13)12-8-2-4-9(5-3-8)18(16,17)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAFXXUEQDFMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297330 | |

| Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23776-98-9 | |

| Record name | 23776-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)